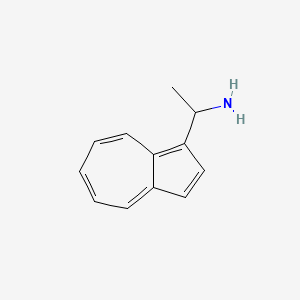

1-Azulen-1-yl-ethylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-azulen-1-ylethanamine |

InChI |

InChI=1S/C12H13N/c1-9(13)11-8-7-10-5-3-2-4-6-12(10)11/h2-9H,13H2,1H3 |

InChI Key |

MABIXIYVZACDND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azulen 1 Yl Ethylamine and Its Stereoisomers

Direct Synthesis Approaches

Direct synthetic methods aim to form the key chemical bonds of the ethylamine (B1201723) side chain in a highly convergent manner. These approaches are often designed to be efficient, minimizing the number of synthetic steps.

Formation of the C(azulene)-C(ethylamine) Bond

The inherent nucleophilicity of the azulene (B44059) ring at the 1- and 3-positions allows for electrophilic substitution reactions. nih.gov One potential direct approach to forming the C(azulene)-C(ethylamine) bond involves the reaction of azulene with an electrophile already containing the protected aminoethyl group. For instance, a reaction with a suitable N-protected 2-haloethylamine or a related derivative in the presence of a Lewis acid could theoretically install the desired carbon skeleton. However, such direct alkylations on azulenes can sometimes be challenging to control and may lead to polysubstitution or rearrangement products.

Another conceptual approach involves the reaction of an azulenyl anion, generated from azulene with a strong base, with an appropriate electrophilic source of the ethylamine side chain. This method would leverage the umpolung (reactivity reversal) of the azulene ring.

Approaches for C(ethylamine)-N Bond Formation

Alternatively, a direct approach could first establish the two-carbon chain at the 1-position of the azulene ring, followed by the introduction of the amino group. For example, azulene can undergo Vilsmeier-Haack or Friedel-Crafts type reactions to introduce a two-carbon electrophile. Subsequent conversion of the terminal functional group to an amine would complete the synthesis. A hypothetical reaction could involve the acylation of azulene with an acetylating agent to form 1-acetylazulene, which is a well-established precursor and will be discussed in more detail in the precursor-based routes.

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are generally more common and offer greater control over the final product. These methods typically start with an azulene derivative that already possesses a functional group at the 1-position, which is then chemically transformed into the desired ethylamine side chain.

Synthesis via Azulen-1-yl Ketones and Aldehydes

A robust and widely applicable strategy for the synthesis of 1-Azulen-1-yl-ethylamine involves the use of azulen-1-yl ketones or aldehydes as key intermediates. These carbonyl compounds can be prepared through various methods, including the Friedel-Crafts acylation of azulene.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgresearchgate.netnih.govorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgresearchgate.netresearchgate.net

In the context of synthesizing this compound, 1-acetylazulene would be the ideal starting material. The reaction would proceed by treating 1-acetylazulene with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate, in the presence of a suitable reducing agent. researchgate.netnih.govorganic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Mild and selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, Acetic Acid | Mild and effective, does not require pH control. |

| Catalytic Hydrogenation (H2, Pd/C) | Ethanol, pressure | "Green" method, but may require specialized equipment. |

The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of 1-acetylazulene to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield an imine. The imine is then reduced by the hydride reagent to afford the final product, this compound. The choice of reducing agent is crucial to prevent the reduction of the starting ketone before imine formation. Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred for their selectivity.

An alternative, two-step approach involves the isolation of the intermediate imine (or Schiff base) before its reduction. This method can be advantageous when the one-pot reductive amination proves to be low-yielding or when purification of the final product is challenging.

The first step is the condensation of an azulen-1-yl ketone, such as 1-acetylazulene, or an azulen-1-yl aldehyde, like 1-formylazulene, with a primary amine. chemistrysteps.commasterorganicchemistry.comoperachem.comyoutube.comlibretexts.org For the synthesis of the primary amine this compound, a protected amine such as a benzhydrylamine could be used, followed by a deprotection step. More directly, reaction with ammonia would yield the primary imine, although these can be unstable.

Table 2: Imine Formation and Subsequent Reduction

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| Imine Formation | 1-Acetylazulene, Ammonia (or ammonia source) | Toluene, Dean-Stark trap (to remove water) | 1-(Azulen-1-yl)ethan-1-imine |

| Reduction | 1-(Azulen-1-yl)ethan-1-imine | Sodium borohydride (B1222165) (NaBH4), Methanol | This compound |

The imine formation is typically carried out under conditions that facilitate the removal of water, thereby driving the reaction equilibrium towards the product. operachem.com This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

Once the imine is formed and isolated, it can be reduced to the corresponding amine using a variety of reducing agents. organic-chemistry.org Sodium borohydride (NaBH4) is a common and effective reagent for this transformation. The reduction is generally a high-yielding process and provides a reliable route to this compound. For the synthesis of stereoisomers, chiral reducing agents or chiral catalysts can be employed in the reduction of the prochiral imine to achieve enantioselective synthesis. nih.govugent.be

Utilization of Azulen-1-ylboronic Acid Pinacol Esters in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Azulen-1-ylboronic acid pinacol esters serve as valuable building blocks in such reactions for the synthesis of complex amines.

One prominent example is the Petasis reaction (or borono-Mannich reaction), a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid. In the context of synthesizing this compound, Azulen-1-ylboronic acid pinacol ester would react with acetaldehyde and an amine source, such as ammonia or a protected amine equivalent. This approach allows for the direct formation of the C-N bond and the installation of the ethylamine side chain onto the azulene ring in a convergent manner.

Another relevant MCR is the Ugi four-component reaction (Ugi-4CR). While not directly utilizing the boronic ester as a primary reactant, the azulene moiety can be incorporated into one of the four components—the aldehyde, amine, carboxylic acid, or isocyanide. For instance, 1-formylazulene could be used as the aldehyde component. Subsequent modifications of the Ugi product could then lead to the target amine. The versatility of MCRs makes them a powerful tool for generating libraries of structurally diverse azulene-containing compounds. nih.govchemrxiv.org

Table 1: Illustrative Multicomponent Reaction for Amine Synthesis

| Reaction Type | Component 1 | Component 2 | Component 3 | Product Type |

|---|---|---|---|---|

| Petasis Reaction | Azulen-1-ylboronic acid pinacol ester | Acetaldehyde | Ammonia | α-Aryl-ethylamine |

Azide Precursor Reduction Pathways

A common and reliable method for the synthesis of primary amines is the reduction of the corresponding organic azide. masterorganicchemistry.com This pathway involves the initial synthesis of 1-(1-azidoethyl)azulene, which is then converted to this compound. The azide precursor can typically be prepared from the corresponding alcohol or halide via nucleophilic substitution with an azide salt (e.g., sodium azide).

The reduction of the azide group to an amine is a well-established transformation with a wide variety of available reagents, allowing for high chemoselectivity. nih.govorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient process, with nitrogen gas being the only byproduct. masterorganicchemistry.com

Staudinger Reduction: This reaction uses a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide. An intermediate aza-ylide is formed, which is then hydrolyzed to yield the amine and the corresponding phosphine oxide.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst can effectively reduce azides. cmu.edu However, these reagents are less chemoselective and may reduce other functional groups present in the molecule.

The choice of reduction method often depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 2: Common Reagents for Azide Reduction to Primary Amines

| Method | Reagent(s) | Typical Conditions | Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temperature | N₂ |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | THF, Room Temperature | Ph₃PO, N₂ |

| Metal Hydride | LiAlH₄ | THF, 0 °C to RT | Metal salts |

Chiral Synthesis and Enantioselective Approaches

Accessing enantiomerically pure this compound is crucial for applications where specific stereochemistry is required. Several strategies exist to achieve this, either by directly forming one enantiomer preferentially or by separating a racemic mixture.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines. nih.govdicp.ac.cn This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral catalyst. For the synthesis of this compound, the precursor would be the corresponding 1-azulenyl methyl ketimine.

The key to this method is the use of a transition metal complex (commonly iridium, rhodium, or ruthenium) coordinated to a chiral ligand. nih.gov The chiral environment created by the ligand directs the delivery of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine. A wide array of chiral phosphine ligands, such as BINAP and JOSIPHOS, have been developed to achieve high levels of enantioselectivity (often expressed as enantiomeric excess, or ee) for a variety of substrates. nih.govresearchgate.net The reaction conditions, including solvent, pressure, and temperature, can be optimized to maximize both the yield and the enantioselectivity of the desired amine. nih.gov

Enzyme-Catalyzed Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. unipd.it Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For synthesizing chiral amines like this compound, two main enzymatic strategies are applicable:

Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For example, a lipase could be used to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and in high enantiomeric purity. unipd.it

Asymmetric Synthesis: Enzymes such as transaminases (also known as aminotransferases) can catalyze the direct conversion of a prochiral ketone (1-acetylazulene) into a chiral amine. By using a suitable amine donor, the enzyme can transfer the amino group to the ketone with high enantioselectivity, producing predominantly one enantiomer of this compound.

The use of whole-cell biocatalysts or isolated enzymes provides a powerful platform for scalable and sustainable synthesis of chiral amines. nih.gov

Application of Chiral Auxiliaries for Stereocontrol

A classical yet effective method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

In the synthesis of this compound, a prochiral azulene derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. nih.govtcichemicals.com For example, 1-azuleneacetic acid could be attached to an Evans auxiliary to form a chiral amide. Subsequent alkylation of the α-carbon would proceed diastereoselectively, controlled by the steric influence of the auxiliary. Finally, cleavage of the auxiliary would release the chiral product, which could then be converted to the target amine. This method allows for predictable and high levels of stereocontrol. wikipedia.org

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol reactions | Steric hindrance from the substituent on the oxazolidinone ring directs incoming electrophiles. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Formation of a rigid chelated intermediate directs alkylation to one face. nih.gov |

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Classical resolution is a widely used technique for separating enantiomers on both laboratory and industrial scales. wikipedia.org For amines, which are basic, this method involves reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.com This acid-base reaction forms a pair of diastereomeric salts.

Since diastereomers have different physical properties, they can often be separated by fractional crystallization. stereoelectronics.org One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the other in the mother liquor. After separating the crystallized salt by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to break the salt and remove the chiral resolving agent. rsc.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. pbworks.comstereoelectronics.org The success of this method depends on finding a suitable combination of resolving agent and solvent that allows for efficient crystallization of one of the diastereomeric salts. rsc.orgwhiterose.ac.uk

Stereoselective Alkylation and Substitution Reactions

The synthesis of chiral amines is a cornerstone of modern organic and medicinal chemistry, given their prevalence in biologically active molecules. rsc.org The stereocontrolled introduction of an aminoethyl group at the 1-position of the azulene nucleus to form this compound presents a significant synthetic challenge. While direct stereoselective alkylation or substitution methodologies for the specific synthesis of this compound are not extensively documented, several powerful and well-established asymmetric strategies can be proposed based on analogous transformations. These approaches primarily involve the stereoselective manipulation of prochiral azulenyl ketones and imines.

A highly effective and widely employed strategy for the synthesis of chiral amines is the catalytic asymmetric reduction of imines. rsc.orgrsc.orgnih.govacs.org This approach can be hypothetically applied to an azulene-based substrate. The synthesis would commence with the readily available 1-acetylazulene, which can be condensed with a primary amine, such as benzylamine, to form the corresponding prochiral N-benzyl ketimine. Subsequent asymmetric reduction of this imine, mediated by a chiral catalyst, would yield the chiral secondary amine. Final deprotection, for instance, through hydrogenolysis of the benzyl group, would afford the desired enantiomerically enriched this compound.

A variety of chiral catalysts have been developed for the asymmetric reduction of ketimines, often achieving high enantioselectivities. acs.orgnih.gov These include transition metal complexes, particularly those based on iridium, rhodium, and ruthenium, in combination with chiral phosphine ligands. rsc.orgnih.gov Additionally, metal-free organocatalytic systems have emerged as powerful alternatives. acs.org For instance, chiral Brønsted acids or organocatalysts activated by trichlorosilane have shown remarkable efficiency in the stereoselective reduction of a wide range of ketimines. acs.orgnih.gov

The table below illustrates the potential of this approach by showcasing the performance of various catalytic systems in the asymmetric reduction of representative aryl ketimines, which serve as structural analogs to the proposed azulenyl ketimine intermediate.

Another powerful strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comnih.gov These are stereogenic groups that are temporarily incorporated into the substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

In the context of synthesizing this compound, a plausible route would involve the condensation of azulene-1-carbaldehyde with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. osi.lv The diastereoselective addition of a methyl nucleophile, for example, a Grignard reagent or an organolithium species, to this imine would then establish the chiral center at the C1 position of the azulene ring. Subsequent removal of the sulfinyl group under mild acidic conditions would furnish the target chiral primary amine. The stereochemical outcome of the nucleophilic addition is controlled by the chiral auxiliary, and both enantiomers of the final product can be accessed by choosing the appropriate enantiomer of the auxiliary. osi.lv

The effectiveness of this chiral auxiliary-based approach has been demonstrated for a wide array of aldehydes and ketones, consistently providing high diastereoselectivities. scielo.org.mxrsc.org The table below presents representative examples of the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines derived from aryl aldehydes, which are analogous to azulene-1-carbaldehyde.

Chemical Reactivity and Functionalization of 1 Azulen 1 Yl Ethylamine Systems

Reactions at the Azulene (B44059) Core

The azulene scaffold of 1-Azulen-1-yl-ethylamine is susceptible to a range of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems, and in the case of azulene derivatives, it proceeds with high regioselectivity. The five-membered ring of the azulene nucleus is significantly more electron-rich than the seven-membered ring, making it the preferred site for electrophilic attack. Specifically, the C1 and C3 positions are the most nucleophilic and, therefore, the most reactive towards electrophiles. In this compound, the C1 position is already substituted, directing further electrophilic substitution primarily to the C3 position.

One of the most common electrophilic formylation methods is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (a chloromethyliminium salt) generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction is particularly effective for electron-rich aromatic compounds like azulenes. When applied to 1-substituted azulenes, formylation typically occurs at the C3 position to yield the corresponding 3-formylazulene derivative.

Nitration, another key electrophilic aromatic substitution, introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For 1-substituted azulenes, nitration is also expected to proceed at the C3 position, affording the 3-nitro-1-substituted azulene. The general mechanism for electrophilic aromatic substitution on the azulene core involves the attack of the electrophile by the π-electron system of the five-membered ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity.

A summary of expected electrophilic aromatic substitution reactions on a 1-substituted azulene is presented below:

| Reaction | Reagents | Expected Major Product (on 1-substituted azulene) |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | 1-substituted-3-formylazulene |

| Nitration | HNO₃, H₂SO₄ | 1-substituted-3-nitroazulene |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For azulene systems, these reactions provide a versatile platform for further functionalization, particularly for introducing aryl, heteroaryl, and amino groups.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgyonedalabs.comyoutube.com This reaction is highly effective for creating C-C bonds. In the context of this compound, if a halogen (e.g., bromine or iodine) or a triflate group is present on the azulene ring (for instance, at the C3 position), it can be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the azulenyl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyonedalabs.comyoutube.com

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is particularly useful for synthesizing arylamines. For an appropriately halogenated derivative of this compound, this reaction would allow for the introduction of a wide range of primary and secondary amines at the site of halogenation on the azulene core. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. beilstein-journals.org

Below is a table summarizing these cross-coupling reactions on a hypothetical halo-substituted this compound:

| Reaction | Coupling Partners | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | Azulenyl halide + Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted azulene |

| Hartwig-Buchwald | Azulenyl halide + Amine | Pd catalyst, Phosphine ligand, Base | Amino-substituted azulene |

The use of earth-abundant and less toxic metals like iron in catalysis is a growing area of research. nih.gov Iron-catalyzed reactions offer a more sustainable alternative to those employing precious metals. In the context of azulene chemistry, iron-mediated functionalization has been demonstrated to be an effective method for C-H activation and the formation of new carbon-carbon bonds. acs.orgnih.govnih.govresearchgate.net

One approach involves the reaction of azulenes with cationic η⁵-iron carbonyl diene complexes. acs.orgnih.govnih.gov In this process, the electron-rich azulene acts as a nucleophile, attacking the electrophilic iron complex. This reaction proceeds under mild conditions and can be used to functionalize the azulene core at the C1 or C3 position. acs.orgnih.govnih.gov For this compound, this reaction would be expected to occur at the C3 position. The resulting iron-complexed azulene derivative can then be further manipulated, and the iron moiety can be removed oxidatively. acs.orgnih.govnih.gov

Chelation-assisted iron-catalyzed C-H activation is another powerful strategy. nih.gov While not specifically demonstrated for this compound, this methodology often employs a directing group on the substrate to guide the iron catalyst to a specific C-H bond. The ethylamine (B1201723) moiety itself, or a derivative thereof, could potentially serve as such a directing group, enabling regioselective functionalization of the azulene core. These reactions can facilitate a variety of transformations, including arylations, alkylations, and annulations. nih.gov

Oxidative cleavage reactions can be employed to break carbon-carbon bonds within a molecule, often leading to the formation of carbonyl compounds. libretexts.org In the chemistry of azulenes, oxidative cleavage can be a useful synthetic tool, particularly for the synthesis of azulenyl ketones. nih.govresearchgate.net

One reported method involves the oxidative cleavage of the C=C bond of N-sulfonyl enamides derived from azulenes. mdpi.com This reaction can be carried out under mild conditions, using air and natural sunlight in the presence of a base like cesium carbonate, to yield azulen-1-yl ketones. nih.gov Similarly, the oxidative cleavage of C-C triple bonds in 1-alkynylazulenes can also lead to the formation of azulen-1-yl ketones through a one-pot tandem reaction sequence. nih.gov While these examples start with different precursors, they highlight the possibility of employing oxidative cleavage strategies to introduce a keto group at the 1-position of the azulene nucleus.

The ozonolysis of azulene derivatives, a classic method for oxidative cleavage, would be expected to disrupt the aromatic system and lead to the formation of smaller, functionalized fragments. libretexts.org The specific products would depend on the position of the double bonds within the azulene ring that are most susceptible to attack by ozone.

Intramolecular cyclization and annulation reactions are powerful strategies for the construction of fused-ring systems. For azulene derivatives, these reactions can lead to the synthesis of novel polycyclic aromatic hydrocarbons and heterocycles with interesting electronic and photophysical properties. mdpi.comnih.govresearchgate.net

Various synthetic methods have been developed to construct heterocycle-fused azulenes. mdpi.comnih.govresearchgate.net For instance, 1-ethynylazulenes bearing an ortho-functional group on a phenyl substituent can undergo intramolecular cyclization to form azulene-substituted benzofurans and isocoumarins. rsc.org Similarly, 2-arylaminoazulene derivatives can be cyclized under acidic conditions to produce azuleno[2,1-b]quinolones. nih.gov These examples demonstrate that with appropriate functionalization of the this compound scaffold, intramolecular cyclization can be a viable route to complex, fused systems.

Annulation strategies, which involve the formation of a new ring onto an existing one, have also been extensively developed for azulene synthesis and functionalization. researchgate.netacs.orgacs.org A ring expansion-annulation strategy starting from benzenoid precursors has been reported for the synthesis of substituted azulenes. acs.orgacs.org While this is a method for constructing the azulene core itself, the principles of annulation can be applied to further elaborate existing azulene derivatives.

Reactions at the Ethylamine Moiety

The ethylamine moiety of this compound possesses a primary amine group, which is a versatile functional handle for a variety of chemical transformations. The reactivity of this amino group is analogous to that of other primary amines, allowing for reactions such as acylation and alkylation.

Acylation of the primary amine involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. This reaction results in the formation of an amide. For example, the reaction of this compound with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation is generally high-yielding and can be used to introduce a wide range of acyl groups.

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reaction with an alkyl halide is a common method for alkylation. However, this reaction can be difficult to control and often leads to a mixture of products due to over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for the synthesis of secondary and tertiary amines. For instance, reaction of this compound with an aldehyde followed by reduction would selectively produce a secondary amine.

A summary of the expected reactions at the ethylamine moiety is provided in the table below:

| Reaction | Reagents | Product Type |

| Acylation | Acid chloride (e.g., RCOCl), Base | Amide |

| Alkylation (via reductive amination) | Aldehyde/Ketone (e.g., R'CHO), Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

Nucleophilic Substitution Reactions

The azulene ring system is notably reactive towards nucleophilic agents, particularly at the electron-deficient seven-membered ring. mdpi.com Unlike many aromatic systems that are unreactive to nucleophiles unless activated by strong electron-withdrawing groups, the inherent electronic structure of azulene facilitates such reactions. Strong nucleophilic reagents like organolithium compounds can add to the seven-membered ring to form intermediate Meisenheimer-like complexes, which can then be dehydrogenated to yield the substituted azulene product. mdpi.com

Furthermore, azulene and its derivatives can undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction involves a nucleophile that contains a leaving group at the nucleophilic center. The reaction typically proceeds at positions 4 and 6 of the azulene ring. The introduction of electron-withdrawing groups onto the five-membered ring of the azulene core can further increase the reactivity of the system towards VNS reactions.

A contribution to the investigation of nucleophilic amination of azulenes has been the SNAr reaction at position 6, replacing a bromine substituent with various cyclic amines. mdpi.com These reactions often require relatively high temperatures to proceed efficiently. mdpi.com

Reductive Alkylation Reactions

Reductive alkylation, also known as reductive amination, is a highly effective method for forming carbon-nitrogen bonds and represents a primary pathway for the N-alkylation of this compound. This reaction allows for the synthesis of secondary and tertiary amines by reacting the primary amine with carbonyl compounds (aldehydes or ketones).

The process typically occurs in a stepwise manner within a single pot. First, the primary amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an imine intermediate. In the second step, a reducing agent, present in the reaction mixture, reduces the imine to the corresponding secondary amine. organic-chemistry.org If excess carbonyl and reducing agent are used, the reaction can proceed to form a tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organic-chemistry.org More recently, methods using carboxylic acids as the alkylating agent in the presence of a suitable reductant like ammonia (B1221849) borane (B79455) have also been developed. rsc.org

| Carbonyl Source | Reducing Agent | Product Type |

| Aldehyde (R-CHO) | Sodium Borohydride | Secondary Amine |

| Ketone (R-C(O)-R') | Sodium Cyanoborohydride | Secondary Amine |

| Carboxylic Acid (R-COOH) | Ammonia Borane (H₃B·NH₃) | Secondary/Tertiary Amine |

| Aldehyde (Excess) | H₂ / Catalyst (e.g., Co) | Tertiary Amine |

This table presents typical reagents used for the reductive alkylation of primary amines like this compound.

Amide and Carbamate (B1207046) Formation

The primary amine of this compound is readily acylated to form amides and can be converted to carbamates, which are stable and important functional groups in medicinal chemistry and materials science.

Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are generally high-yielding and proceed under mild conditions. Direct condensation of a carboxylic acid and an amine is also possible using coupling reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) or by using catalysts that facilitate the dehydration. organic-chemistry.org Research has also shown that N-azulenyl-N-methyl amides can be synthesized from haloazulene precursors followed by methylation and acylation steps. nih.gov

Carbamate Formation: Carbamates can be prepared through several routes. A common laboratory method involves the reaction of the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. nih.gov Alternatively, reaction with an isocyanate will yield an N,N'-disubstituted urea, while reaction with dialkyl carbonates can produce carbamates, often under catalytic conditions. nih.govresearchgate.net Modern methods also include three-component couplings of an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org

| Functional Group | Reagent Class | Example Reagent |

| Amide | Acyl Halide | Acetyl Chloride |

| Amide | Acid Anhydride | Acetic Anhydride |

| Amide | Coupling Agent + Acid | COMU + Carboxylic Acid |

| Carbamate | Chloroformate | Ethyl Chloroformate |

| Carbamate | Dialkyl Carbonate | Dimethyl Carbonate |

| Carbamate | Isocyanate | Phenyl Isocyanate |

This table lists common reagents for converting this compound into amides and carbamates.

Derivatization for Conjugation and Linker Attachment

The reactivity of the ethylamine group is crucial for the derivatization of the molecule for conjugation and the attachment of linkers. Amine linkers are fundamental components used to construct larger molecular architectures. chemscene.com The reactions described for amide and carbamate formation (Section 3.2.3) are the most common methods for covalently attaching this compound to other molecules.

For instance, a bifunctional linker containing both a carboxylic acid (or its activated form) and another reactive group can be coupled to the amine of this compound. This appends a linker to the molecule, and the second reactive group on the linker can then be used to attach it to a target substrate, such as a protein, a polymer, or a surface. The aldehyde-alkyne-amine (A³) coupling reaction is another powerful, atom-economical transformation that can generate multifunctional propargylic amines, which serve as versatile linkers for applications in medicinal chemistry. nih.gov This approach allows for the assembly of molecules with high diversity and complexity, suitable for creating probes or proteolysis targeting chimeras (PROTACs). nih.gov

Reactivity in Cascade and Sequence Reactions

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, offer an efficient route to molecular complexity. nih.gov While specific cascade reactions starting from this compound are not extensively documented, the dual reactivity of the molecule—an aromatic core capable of C-H activation and a nucleophilic amine—makes it a promising candidate for such processes.

Research on azulene carboxylic acids has shown their utility in rhodium- and iridium-catalyzed oxidative cyclization reactions with alkynes. acs.org These reactions proceed through C-H activation of the azulene core, demonstrating that the nonbenzenoid aromatic system is a viable substrate for such advanced catalytic cycles. acs.org It is conceivable that this compound could participate in similar sequences, where an initial transition metal-catalyzed reaction on the azulene ring is followed by an intramolecular reaction involving the amine. For example, palladium-catalyzed sequences have been used to transform aziridines into complex tetracyclic amines in a single step involving a diverted Tsuji-Trost sequence followed by an intramolecular Diels-Alder reaction. nih.gov The development of analogous one-pot, multistep processes involving the azulene scaffold could significantly streamline the synthesis of complex, azulene-containing nitrogenous compounds. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of Electronic and Vibrational States

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. For azulene (B44059) and its derivatives, these techniques are particularly revealing due to their unusual excited-state behavior.

Transient Electronic Spectroscopy (Visible and Near-Infrared)

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales. nih.gov In a typical experiment, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes. nih.gov For azulene, transient absorption spectra reveal the rapid dynamics of its first (S₁) and second (S₂) singlet excited states. nih.gov

Studies on azulene have shown that after excitation to the S₂ state, the molecule undergoes rapid internal conversion to the S₁ state. researchgate.net The lifetime of the S₁ state is exceptionally short, on the order of picoseconds, before it non-radiatively returns to the ground state (S₀). researchgate.net This is a manifestation of the "anti-Kasha" behavior of azulene, where fluorescence occurs from the higher S₂ state rather than the lowest excited singlet state, S₁. acs.org The transient spectra would be expected to show a decay of the S₂ state absorption and a corresponding rise and rapid decay of the S₁ state absorption.

Table 1: Representative Transient Absorption Data for Azulene

| Excited State | Wavelength Range (nm) | Lifetime |

|---|---|---|

| S₂ | 350-400 | ~1.4 ns |

Note: This data is for the parent azulene molecule and serves as a model for the expected behavior of its derivatives.

Excited-State Dynamics and Charge-Transfer Processes

The excited-state dynamics of azulene are governed by the relative energies and geometries of its electronic states. diva-portal.org The ethylamine (B1201723) substituent at the 1-position of the azulene ring in 1-Azulen-1-yl-ethylamine is expected to introduce charge-transfer character into the excited states. researchgate.net Upon photoexcitation, an intramolecular charge transfer (ICT) process can occur, where electron density is redistributed from the electron-donating ethylamine group to the electron-accepting azulene core. nih.gov

This ICT process can significantly influence the excited-state lifetimes and relaxation pathways. The polarity of the solvent would also be expected to play a crucial role in stabilizing the charge-transfer state, potentially leading to solvatochromic shifts in the absorption and emission spectra. nih.gov

Excited-State Symmetry Breaking Investigations

In highly symmetric molecules, the electronic excitation can be distributed symmetrically over the molecular framework. However, in substituted derivatives or in polar solvents, this symmetry can be broken in the excited state. unipr.it This phenomenon, known as excited-state symmetry breaking, leads to a localization of the excitation on one part of the molecule, resulting in a significant dipole moment in the excited state. nih.gov

For this compound, the presence of the ethylamine substituent inherently breaks the C₂ᵥ symmetry of the parent azulene molecule. This can lead to a more pronounced localization of the excited-state wavefunction and a larger excited-state dipole moment. unipr.it Experimental techniques such as time-resolved microwave conductivity and solvatochromism studies can provide evidence for such symmetry-breaking effects. nih.gov

Circularly Polarized Luminescence (CPL) Studies for Chiral Derivatives

This compound is a chiral molecule due to the stereocenter at the ethylamine group. Chiral molecules can exhibit circularly polarized luminescence (CPL), which is the differential emission of left- and right-circularly polarized light. light-am.com CPL spectroscopy provides information about the stereochemistry of the excited state. rsc.org

The dissymmetry factor, glum, is a measure of the degree of circular polarization in the emitted light and is a key parameter obtained from CPL studies. oaepublish.com For a chiral azulene derivative, CPL studies could reveal how the chirality of the substituent influences the electronic structure and geometry of the emitting S₂ state. worktribe.com

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the molecular vibrations and can be used to probe the structure and bonding of a molecule in its various electronic states.

Time-Resolved Vibrational Spectroscopy (Mid-Infrared)

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the structural dynamics of molecules in their excited states. nih.gov By monitoring the changes in the vibrational spectrum as a function of time after photoexcitation, one can gain insights into processes such as bond formation and breaking, and changes in molecular geometry. nih.gov

For this compound, TRIR could be used to follow the structural changes associated with the excited-state dynamics and any charge-transfer processes. For example, changes in the vibrational frequencies of the C-N stretching mode of the ethylamine group or the skeletal modes of the azulene ring would provide direct evidence for the redistribution of electron density in the excited state. mdpi.com

Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. An IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for a primary amine, often appearing as one or two sharp bands.

C-H stretching: Aromatic C-H stretches from the azulene ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹.

N-H bending: This vibration for a primary amine usually occurs in the range of 1590-1650 cm⁻¹.

C=C stretching: Vibrations of the carbon-carbon double bonds within the azulene ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ range.

Azulene ring vibrations: The azulene skeleton would give rise to a complex pattern of fingerprint vibrations at lower wavenumbers, characteristic of its unique bicyclic structure.

Despite the theoretical expectations, a search of scientific literature and spectral databases did not yield any experimental or computationally predicted IR absorption data specifically for this compound.

Femtosecond Stimulated Raman Spectroscopy

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that allows for the acquisition of high-resolution Raman spectra on an ultrafast timescale. This method is particularly useful for studying the vibrational dynamics of molecules in electronically excited states.

If applied to this compound, FSRS could provide valuable insights into:

Excited-state dynamics: The azulene moiety is known for its unusual photophysical properties, including S2-to-S1 fluorescence. FSRS could track the vibrational changes that occur upon photoexcitation, offering a window into the structural evolution of the molecule during electronic relaxation processes.

Vibrational coupling: The technique could elucidate the coupling between the electronic states of the azulene chromophore and the vibrational modes of both the ring system and the ethylamine side chain.

A review of current research indicates that no FSRS studies have been published specifically on this compound.

Vibrational Circular Dichroism (VCD) for Stereochemical Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of stereoisomers in solution.

As this compound possesses a chiral center at the carbon atom of the ethylamine group attached to the azulene ring, it is expected to be VCD active. A VCD analysis would involve:

Measurement of the VCD spectrum: This would reveal both positive and negative bands corresponding to the vibrational modes of the (R)- and (S)-enantiomers.

Computational modeling: The experimental spectrum would be compared to the computationally predicted VCD spectra for both enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry.

Currently, there is no publicly available experimental or computational VCD data for this compound in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of this compound.

Expected ¹H NMR Spectral Features:

Azulene Protons: The seven protons on the azulene ring would appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The chemical shifts would be highly sensitive to the electron-donating effect of the ethylamine substituent at the 1-position.

Ethylamine Protons:

The methine (CH) proton adjacent to the azulene ring and the nitrogen atom would likely appear as a quartet.

The methyl (CH₃) protons would likely be a doublet, coupled to the methine proton.

The amine (NH₂) protons would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

Azulene Carbons: The ten carbon atoms of the azulene ring would give rise to distinct signals in the downfield region of the spectrum, with the carbon atom at the point of substitution (C-1) showing a characteristic shift.

Ethylamine Carbons: The two aliphatic carbons of the ethylamine group would appear in the upfield region of the spectrum.

Computational and Theoretical Investigations of 1 Azulen 1 Yl Ethylamine Systems

Density Functional Theory (DFT) Calculations

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. wuxiapptec.comresearchgate.net A smaller gap generally implies higher reactivity and easier electronic excitation. irjweb.com

The azulene (B44059) molecule is characterized by a significant dipole moment and a relatively small HOMO-LUMO gap, which is responsible for its distinct blue color. thejamesonlab.comwikipedia.org The electron density in the HOMO is primarily located on the five-membered ring, making it nucleophilic, while the LUMO density is concentrated on the seven-membered ring, rendering it electrophilic. thejamesonlab.commdpi.com

The introduction of an ethylamine (B1201723) group at the C1 position, an electron-donating substituent, is expected to perturb the electronic structure. Electron-donating groups generally increase the energy of the HOMO more than the LUMO, leading to a reduction in the HOMO-LUMO gap. thejamesonlab.com This would theoretically induce a bathochromic (red) shift in the molecule's absorption spectrum compared to unsubstituted azulene. DFT calculations are essential for quantifying these effects.

A representative analysis for a 1-substituted azulene derivative is presented below, illustrating the typical energy values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

Data is representative for a generic 1-substituted azulene system and is intended for illustrative purposes.

DFT calculations are widely used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers for interconversion. chemrxiv.orgrsc.orgresearchgate.net For 1-Azulen-1-yl-ethylamine, conformational analysis would focus on the rotation around the C1-Cα and Cα-N single bonds of the ethylamine side chain.

The orientation of the ethylamine group relative to the plane of the azulene ring is determined by a balance of steric hindrance and electronic interactions. Studies on related N-azulenyl amides have shown that the azulenyl moiety tends to twist out of the amide plane to minimize steric repulsion, with dihedral angles ranging from 60–80°. nih.gov A similar effect would be expected for this compound, where different staggered conformations of the ethylamine group would exist as energy minima. DFT optimization can precisely calculate the geometries and relative energies of these conformers, determining the most stable three-dimensional structure of the molecule.

Understanding the reactivity of this compound requires the study of potential reaction pathways and the characterization of their corresponding transition states. nih.govresearchgate.net The azulene nucleus is known for its reactivity towards electrophiles, particularly at the C1 and C3 positions of the five-membered ring. mdpi.com Since the C1 position is already substituted, further electrophilic attack would be directed towards the C3 position.

DFT calculations can model the reaction coordinate for such an electrophilic substitution reaction. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. Furthermore, reactions involving the nucleophilic amine group, such as acylation or alkylation, could also be investigated computationally to predict their feasibility and mechanism.

Molecular properties are often significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are frequently integrated with DFT calculations to simulate the effects of a solvent environment. mdpi.commdpi.com The PCM method treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. mdpi.comresearchgate.net

Given the inherent dipole moment of the azulene core and the polar nature of the amine functional group, this compound is expected to exhibit notable solvatochromism. In polar solvents, the ground state is likely to be stabilized more than the less polar excited states, which can lead to shifts in the UV-visible absorption spectra. mdpi.com PCM-DFT calculations can predict these solvatochromic shifts and also model how the solvent influences reaction energy profiles and the stability of charged intermediates or transition states. researchgate.net

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. mdpi.comnih.gov These models are based on molecular descriptors, which are numerical values that encode structural, electronic, or topological features of the molecule. mdpi.com

While no specific QSPR models for this compound have been reported, a QSPR study could be developed for a series of substituted azulene amines. By calculating a range of descriptors (e.g., topological indices, quantum-chemical parameters like HOMO/LUMO energies, dipole moment) and correlating them with experimentally measured properties (e.g., boiling point, solubility, chromatographic retention), a predictive model could be established. Such a model would be valuable for estimating the properties of new, unsynthesized azulene derivatives, thereby guiding the design of compounds with desired characteristics.

Quantum Chemical Topology (QCT) and Natural Bond Orbital (NBO) Analysis

Beyond orbital-based approaches, other computational methods provide deeper insight into the nature of chemical bonding and intramolecular interactions. QCT and NBO analyses are two such powerful techniques.

Quantum Chemical Topology (QCT) analyzes the topology of scalar fields derived from quantum mechanics, most commonly the electron density. aps.orgacs.org This approach partitions the molecule into atomic basins, allowing for a rigorous definition of atoms in molecules and the characterization of the chemical bonds between them based on the properties of the electron density at bond critical points. For azulene systems, QCT can be used to quantify the nature of the C-C bonds within the strained five- and seven-membered rings and to analyze how substituents perturb the electron density distribution throughout the aromatic system. aps.org

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. researchgate.net This method allows for the quantification of atomic charges, bond orders, and hybridization. A key feature of NBO analysis is its ability to identify and quantify donor-acceptor interactions, such as hyperconjugation, which correspond to delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would be expected to reveal:

A significant negative natural charge on the nitrogen atom, consistent with its high electronegativity.

The hybridization of the nitrogen (close to sp³) and the carbon atoms of the ethylamine chain.

Key stabilizing delocalization interactions, such as the interaction between the nitrogen lone pair (n_N) and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

A table of representative NBO analysis results for a related azaazulene system highlights the type of information that can be obtained. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N₅ | σ(C₄-C₁₀) | 5.8 |

| LP(1) N₅ | σ(C₆-C₇) | 4.2 |

| σ(C₁-H₁₂) | σ*(C₂-C₃) | 3.5 |

LP = Lone Pair. Data is representative for a related heterocyclic azulene system and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of molecules by simulating the atomic motions of a system over time. While specific MD simulation studies on this compound are not extensively available in publicly accessible literature, the principles of such investigations can be understood by examining studies on analogous aromatic ethylamines, such as 2-phenylethylamine. nih.govrsc.org These simulations provide detailed insights into the accessible conformations, their relative energies, and the dynamics of transitions between different conformational states.

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds of the ethylamine side chain. The key dihedral angles that define the conformational space are those involving the azulene ring, the ethylamine backbone, and the terminal amino group. By systematically exploring these rotational degrees of freedom, MD simulations can map out the potential energy surface and identify the most stable low-energy conformers.

In studies of the analogous molecule 2-phenylethylamine, a key finding is the existence of multiple stable conformers, often categorized as gauche (folded) and anti (extended) conformations of the alkyl-amine chain. rsc.orgresearchgate.net The gauche conformers are often stabilized by a weak intramolecular N-H···π interaction between the amino group and the aromatic ring. rsc.org Given the structural similarities, it is plausible that this compound would also exhibit a rich conformational landscape with several stable conformers.

The setup of a molecular dynamics simulation for this compound would involve the selection of an appropriate force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. uiuc.edunih.gov Commonly used force fields for small organic molecules include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations). j-octa.comnih.gov The choice of force field is critical for accurately representing the intra- and intermolecular interactions that govern the conformational preferences of the molecule.

Once a force field is selected, the simulation is initiated with a starting conformation of the molecule, which is then placed in a simulation box, often with a solvent to mimic solution-phase behavior. The system is then allowed to evolve over time according to the laws of classical mechanics, with the forces on each atom being calculated from the potential energy function of the force field. uiuc.edu The resulting trajectory provides a detailed record of the molecule's conformational dynamics, from which various properties, including the relative populations of different conformers and the energy barriers for conformational transitions, can be calculated.

A hypothetical representation of the type of data that could be obtained from a detailed conformational analysis of this compound is presented in the table below. This table illustrates potential low-energy conformers defined by key dihedral angles and their relative energies. It is important to note that this data is illustrative and based on findings for analogous molecules, as specific experimental or simulation data for this compound is not available.

| Conformer | Dihedral Angle 1 (τ1: N-Cα-Cβ-C_azulene) | Dihedral Angle 2 (τ2: H-N-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|---|

| Gauche I | ~60° | ~60° | 0.00 | Potential N-H···π interaction |

| Gauche II | ~60° | ~180° | 0.50 | Potential N-H···π interaction |

| Anti I | ~180° | ~60° | 1.20 | Extended conformation |

| Anti II | ~180° | ~180° | 1.50 | Extended conformation |

Such a detailed understanding of the conformational landscape of this compound is crucial for rationalizing its chemical and physical properties and for designing new derivatives with specific conformational preferences.

Supramolecular Chemistry and Crystal Engineering with 1 Azulen 1 Yl Ethylamine

Non-Covalent Interactions in Self-Assembly

The assembly of 1-Azulen-1-yl-ethylamine into ordered supramolecular structures is directed by a hierarchy of non-covalent interactions. These weak forces, including hydrogen bonding, π–π stacking, and halogen bonding, can be strategically exploited to guide the formation of crystalline materials with desired topologies and properties.

The primary amine group (-NH₂) of this compound is a powerful functional group for directing self-assembly. It can act as a dual hydrogen bond donor through its two N-H protons and as a hydrogen bond acceptor via the nitrogen's lone pair of electrons. This versatility allows for the formation of extensive and predictable hydrogen-bonding networks.

| Interaction Type | D-H···A | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Relative Strength |

|---|---|---|---|---|

| Strong | N-H···N | 2.8 - 3.2 | 150 - 180 | Moderate |

| Weak | C-H···N | 3.2 - 3.8 | 120 - 160 | Weak |

| Weak | N-H···π | 3.0 - 3.6 | 130 - 170 | Weak |

The azulene (B44059) moiety possesses a significant ground-state dipole moment (approximately 1.08 D), which strongly influences its aggregation behavior in the solid state. acs.org Unlike its isomer naphthalene, which has no dipole moment, the charge separation in azulene leads to distinct electrostatic considerations for π–π stacking. To minimize electrostatic repulsion between the electron-rich five-membered rings and the electron-deficient seven-membered rings of adjacent molecules, a parallel-displaced or, more commonly, an antiparallel stacking arrangement is favored. acs.org

In an antiparallel orientation, the dipole of one molecule is aligned oppositely to that of its neighbor, maximizing attractive electrostatic interactions alongside the ubiquitous van der Waals forces. This predictable stacking preference is a key tool in controlling the columnar assembly of azulene derivatives. The interplanar distance and degree of offset in these stacks are fine-tuned by the interplay of electrostatic and dispersion forces, as well as steric factors imposed by the ethylamine (B1201723) substituent.

| Stacking Motif | Description | Typical Interplanar Distance (Å) | Key Interaction Forces |

|---|---|---|---|

| Antiparallel Displaced | Rings are stacked with opposite dipole alignment and lateral offset. Favored for azulene. | 3.3 - 3.8 | Electrostatic, van der Waals |

| Parallel Displaced | Rings are stacked with parallel alignment and lateral offset. | 3.3 - 3.8 | van der Waals, Quadrupole |

| T-shaped / Edge-to-Face | The edge of one ring points towards the face of another. | ~5.0 (H-to-centroid) | Electrostatic (Quadrupole) |

The electron-rich π-system of the azulene ring makes it an excellent halogen bond acceptor. rsc.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor, e.g., in an organoiodine compound) and a nucleophilic site (the acceptor). rsc.orgnih.gov In the case of azulene, the interaction takes the form of a C-X···π bond, where the halogen atom is positioned over the face of the five- or seven-membered ring. rsc.org

Research has demonstrated that C-I···π halogen bonds to azulene are particularly robust and can be used as a reliable tool for constructing co-crystals with predictable architectures. rsc.orgnih.gov The interaction is strong enough to guide the assembly of chromophores into specific arrangements, making it possible to engineer materials with tailored optical properties like pleochroism. rsc.orgchemrxiv.orgresearchgate.net By co-crystallizing this compound with potent halogen bond donors such as 1,4-diiodotetrafluorobenzene, it is possible to create supramolecular chains or networks where the halogen bond acts as the primary organizational force.

The rational design of supramolecular aggregates of this compound relies on the predictable and hierarchical nature of the non-covalent interactions it can form. By carefully selecting coformers or crystallization conditions, one can favor certain interactions to build structures with desired dimensionality and properties. This approach utilizes the concept of "supramolecular synthons"—robust and predictable intermolecular recognition patterns.

For instance, co-crystallization with a dicarboxylic acid could lead to a salt or co-crystal where strong N⁺-H···O⁻ or N-H···O hydrogen bonds form a primary structure, such as a ribbon or sheet. The azulene moieties would then be positioned to form secondary structures through π–π stacking, creating a well-defined 3D architecture. Alternatively, using a coformer that is exclusively a halogen bond donor would prioritize the C-X···π interaction, leading to different packing arrangements. The interplay between strong, directional hydrogen bonds and weaker, less directional forces like π-stacking allows for fine control over the resulting solid-state structure. nih.gov

Crystal Engineering Principles

Crystal engineering provides a framework for designing and synthesizing functional solid-state materials based on an understanding of intermolecular interactions. For this compound, these principles are applied primarily through co-crystallization to modify its physicochemical properties or create novel multicomponent materials.

Co-crystallization is a powerful technique to form a new crystalline solid containing two or more different molecules in the same crystal lattice in a definite stoichiometric ratio. tbzmed.ac.ir For this compound, co-crystals can be designed to target either the amine group or the azulene ring. Coformers with acidic groups (e.g., carboxylic acids) will readily interact with the basic amine, while coformers capable of π-stacking or halogen bonding will target the azulene system. rsc.org Several methods are commonly employed to screen for and produce co-crystals.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solution Evaporation | Components are dissolved in a common solvent, which is slowly evaporated to induce crystallization. | Can produce high-quality single crystals for structural analysis. | Requires finding a suitable common solvent; can be slow. |

| Slurry Crystallization | A suspension of the components is stirred in a small amount of solvent where they have limited solubility. | Effective for screening and reaching thermodynamic equilibrium. tbzmed.ac.ir | May not produce single crystals; can be time-consuming. |

| Grinding (Mechanochemistry) | Components are ground together, either neat (dry) or with a few drops of liquid (liquid-assisted grinding). | Rapid, solvent-free or solvent-minimal, good for screening. | Often yields polycrystalline powder; may favor kinetic products. |

| Reaction Crystallization | The co-crystal is formed as a direct product of a chemical reaction in solution. | Can produce novel co-crystals that are otherwise inaccessible. | Limited to systems where a reaction occurs between components. |

Design of 1-D, 2-D, and 3-D Architectures

The design of multidimensional supramolecular architectures using this compound would theoretically leverage the molecule's distinct functional groups. The primary amine offers a reliable site for hydrogen bonding, while the azulene core can participate in π-π stacking interactions. These non-covalent interactions are fundamental to the self-assembly processes that lead to the formation of extended networks.

1-D Architectures: One-dimensional chains are the most straightforward supramolecular constructs to envision. Head-to-tail hydrogen bonding interactions between the amine groups of adjacent molecules could lead to the formation of infinite chains. The orientation of the azulene groups along these chains would be influenced by steric factors and weaker C-H···π interactions.

2-D Architectures: The expansion into two dimensions can be achieved through the introduction of complementary molecules or by exploiting the inherent dipole of the azulene ring. mdpi.com Co-crystallization with dicarboxylic acids, for instance, could lead to the formation of 2-D sheets, where the primary amine of this compound forms salt bridges or hydrogen bonds with the carboxylic acid groups. The resulting 2-D network would be further stabilized by π-π stacking between the azulene cores. In the absence of co-formers, the inherent dipole of the azulene moiety could direct an antiparallel arrangement of molecules, which, in combination with hydrogen bonding, could also lead to the formation of 2-D layers. researchgate.net

Illustrative Data on Supramolecular Interactions:

| Interaction Type | Potential Donor/Acceptor | Estimated Energy (kJ/mol) | Resulting Architecture |

| Hydrogen Bonding | N-H···N | 15-25 | 1-D Chains |

| π-π Stacking | Azulene-Azulene | 10-20 | Stabilizes 2-D/3-D Structures |

| Salt Bridge (with acid) | NH3+···-OOC | 40-60 | 2-D Sheets |

| Coordination Bond | N-Metal | 50-150 | 3-D Frameworks |

(Note: The data in this table is illustrative and based on typical values for these types of interactions.)

Influence of Molecular Chirality on Crystal Packing

The presence of a stereocenter in this compound introduces the element of chirality, which has a profound impact on its crystal packing. According to Wallach's rule, racemic mixtures of chiral molecules tend to crystallize in centrosymmetric space groups, which are often denser than their chiral counterparts. The crystallization of a single enantiomer (either R or S) of this compound would necessarily lead to the formation of a chiral crystal structure, belonging to one of the 65 Sohncke space groups.

The specific packing arrangement of the enantiopure compound would be dictated by the drive to maximize favorable intermolecular interactions while minimizing steric repulsion. It is expected that the chiral nature of the molecule would lead to helical or other complex supramolecular arrangements. For instance, hydrogen-bonded chains of a single enantiomer would likely adopt a helical propagation.

In the case of a racemic mixture, the crystal structure could either be a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in the same unit cell). The latter is more common and would likely feature inversion-related pairs of molecules, with the packing being dominated by efficient space-filling.

Hypothetical Crystallographic Data:

| Compound Form | Crystal System | Space Group | Key Feature |

| (R)-1-Azulen-1-yl-ethylamine | Orthorhombic | P2₁2₁2₁ (Chiral) | Helical hydrogen-bonded chains |

| (S)-1-Azulen-1-yl-ethylamine | Orthorhombic | P2₁2₁2₁ (Chiral) | Helical hydrogen-bonded chains (opposite handedness) |

| (rac)-1-Azulen-1-yl-ethylamine | Monoclinic | P2₁/c (Centrosymmetric) | Inversion-related dimers |

(Note: This table presents hypothetical crystallographic data for illustrative purposes.)

Metal-Organic Frameworks (MOFs) and Coordination Polymers involving Azulenyl Moieties

While there is no specific research on MOFs constructed from this compound, the broader field of azulene-based coordination polymers provides a strong indication of their potential. wikipedia.orgnih.gov The azulene core is a non-benzenoid aromatic system with unique electronic properties that can be imparted to a coordination framework. nih.govonyxipca.com

The ethylamine group of this compound can serve as a monodentate ligand, coordinating to metal centers. To build a stable MOF, this ligand would likely be used in conjunction with other, multitopic linkers (e.g., dicarboxylates) to increase the dimensionality and robustness of the framework. Alternatively, the azulene ring itself could be functionalized with additional ligating groups (e.g., carboxylates or pyridyls) to create a multitopic azulenyl ligand.

The incorporation of the chiral this compound as a modulator or a co-ligand in MOF synthesis could be a strategy for introducing chirality into the framework, which is highly desirable for applications in enantioselective separations and catalysis. The azulene unit within the MOF structure could also bestow interesting photophysical or electronic properties, such as color and redox activity, due to its low HOMO-LUMO gap. researchgate.net

Potential Azulenyl-Containing MOF Components:

| Component | Role in MOF | Potential Property Conferred |

| This compound | Monodentate Ligand/Modulator | Chirality, Redox Activity |

| Azulene-1,3-dicarboxylate | Bridging Ligand | Porosity, Gas Adsorption |

| Metal Ion (e.g., Zn²⁺, Cu²⁺) | Node/Secondary Building Unit | Structural Integrity, Catalytic Sites |

(Note: This table is based on the known roles of similar components in MOF chemistry.)

Advanced Material Applications Derived from 1 Azulen 1 Yl Ethylamine

Optoelectronic Materials

The distinct properties of the azulene (B44059) moiety, such as its intrinsic dipole, stimuli-responsive behavior, and tunable energy levels, have led to its incorporation into a variety of optoelectronic materials. beilstein-journals.orgresearchgate.netresearchgate.net Derivatives of 1-azulen-1-yl-ethylamine, through the versatile reactivity of the amine group, can be transformed into conjugated systems suitable for use in light-emitting diodes, transistors, and photovoltaic devices.

Azulene derivatives have been explored as emitters in OLEDs due to their unique fluorescence properties. The amine functionality in this compound can be used to link the azulene chromophore to other molecular fragments to create emissive materials. For instance, the formation of Schiff base (imine) linkages is a common strategy to extend π-conjugation and tune the emission color. While data on this compound itself is not prominent, related amino-substituted azulene systems and other azulene-based emitters have been investigated. The combinatorial functionalization of related 1,3-diazaazulenes with amino groups has been shown to produce materials with fluorescence emission spanning from deep blue to yellow (428–535 nm). researchgate.net The performance of such devices is highly dependent on the final molecular structure, which influences factors like charge transport and solid-state packing.

Table 1: Representative Performance of Blue Emitters in Non-Doped OLEDs

| Emitter Compound | Max EQE (%) | EL Peak (nm) | CIE Coordinates (x, y) |

| TPA-C-TP | 4.13% | 439 | (0.15, 0.07) |

| TPIAnCN | 6.84% | 438 | (0.15, 0.07) |

| 2,4,6-TPP | 6.0% | - | (0.18, 0.34) |

| (tfpyidcz)₂Ir(tmd) | 24.0% | - | - |

This table presents data for various advanced blue emitters to provide context for the performance targets in OLED applications. Data sourced from references nih.govrsc.orgnih.gov.

The application of azulene derivatives in organic field-effect transistors (OFETs) leverages the molecule's inherent polarity and tunable semiconductor properties. researchgate.netnih.gov The azulene core can be incorporated into conjugated polymers or small molecules that serve as the active channel material. beilstein-journals.orgresearchgate.net For example, 2,6-connected azulene units have been integrated into polymer backbones to create n-type transistor materials with electron mobilities reaching up to 0.42 cm² V⁻¹ s⁻¹. researchgate.net The amine group of this compound offers a pathway to synthesize such polymers or to attach solubilizing groups that facilitate device fabrication. The performance of OFETs is critically dependent on the molecular packing in the solid state, which influences charge carrier mobility. Azulene-based materials have been shown to form highly ordered structures, such as herringbone packing, which is conducive to efficient charge transport. researchgate.net

Table 2: Carrier Mobility in Representative Organic Field-Effect Transistors

| Semiconductor Material | Device Configuration | Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio |

| P(TBAzDI-TPD) (Azulene Polymer) | Bottom-gate, Top-contact | Up to 0.42 (n-type) | >10⁵ |

| C₈-BTBT on h-BN | - | - | - |

| C₆₀ on h-BN | - | Up to 2.9 (n-type) | - |

| Rubrene Single Crystal | - | >10 (p-type) | >10⁶ |

This table includes performance data for azulene-based polymers and other high-performance organic semiconductors to illustrate the range of carrier mobilities achieved in OFETs. Data sourced from references researchgate.netfrontiersin.orgnih.gov.